N-(4-methoxybenzyl)phthalimide
Overview
Description
N-(4-methoxybenzyl)phthalimide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide core structure, which is a bicyclic compound consisting of two carbonyl groups attached to a nitrogen atom The compound also features a 4-methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)phthalimide typically involves the reaction of potassium phthalimide with 4-methoxybenzyl chloride in the presence of a suitable solvent such as dimethylformamide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic phthalimide anion attacks the electrophilic carbon of the 4-methoxybenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)phthalimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(4-methoxybenzyl)phthalimide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of other phthalimide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, this compound can induce changes in chromatin structure and gene expression, leading to various biological effects .
Comparison with Similar Compounds
N-(4-methylbenzyl)phthalimide: Similar structure but with a methyl group instead of a methoxy group.
N-benzylphthalimide: Lacks the methoxy group on the benzyl ring.
N-(2-methoxybenzyl)phthalimide: The methoxy group is positioned ortho to the benzyl linkage.
Uniqueness: N-(4-methoxybenzyl)phthalimide is unique due to the presence of the methoxy group at the para position, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with molecular targets compared to its analogs .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSAUETWMISGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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